molecular formula C17H18N8O2S B15023500 1,3-dimethyl-7-(2-methylbenzyl)-8-[(1H-tetrazol-5-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(2-methylbenzyl)-8-[(1H-tetrazol-5-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15023500
M. Wt: 398.4 g/mol
InChI Key: KMFKUFUPNDEECK-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the 2-methylphenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Incorporation of the tetrazole moiety: This can be done through a cycloaddition reaction between an azide and a nitrile.

    Formation of the sulfanyl linkage: This step may involve the reaction of a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: shares similarities with other purine derivatives and tetrazole-containing compounds.

    Purine derivatives: These include compounds like caffeine and theobromine, which also have a purine core.

    Tetrazole-containing compounds: These include various pharmaceuticals and agrochemicals that utilize the tetrazole moiety for its unique properties.

Uniqueness

The uniqueness of 1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H18N8O2S

Molecular Weight

398.4 g/mol

IUPAC Name

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-(2H-tetrazol-5-ylmethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C17H18N8O2S/c1-10-6-4-5-7-11(10)8-25-13-14(23(2)17(27)24(3)15(13)26)18-16(25)28-9-12-19-21-22-20-12/h4-7H,8-9H2,1-3H3,(H,19,20,21,22)

InChI Key

KMFKUFUPNDEECK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2SCC4=NNN=N4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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